Galili antigen undecaose
Description
Specificity of Galili Antigen Undecaose (Galα1-3(Galβ1-4GlcNAcβ1-3)4Galβ1-4Glc) as a Complex Oligosaccharide Structure
The this compound represents a specific and complex iteration of the broader alpha-Gal epitope. Its detailed chemical structure is Galα1-3(Galβ1-4GlcNAcβ1-3)4Galβ1-4Glc. elicityl-oligotech.com This structure indicates a terminal alpha-galactose linked to a backbone of repeating N-acetyllactosamine units, which in turn is attached to a glucose residue.
The defining feature is the terminal α1,3-linked galactose, which is the primary recognition site for the anti-Gal antibody. frontiersin.org The extended chain of four repeating N-acetyllactosamine units contributes to the complexity and potential multivalency of the antigen, allowing for strong binding interactions with antibodies.
| Component | Chemical Formula | Linkage | Function/Significance |
|---|---|---|---|
| Terminal Galactose (Gal) | C6H12O6 | α1-3 | Primary epitope recognized by anti-Gal antibodies. |
| Galactose (Gal) | C6H12O6 | β1-4 | Forms the repeating N-acetyllactosamine (LacNAc) units of the backbone. |
| N-acetylglucosamine (GlcNAc) | C8H15NO6 | β1-3 | |
| Glucose (Glc) | C6H12O6 | β1-4 | Core monosaccharide of the oligosaccharide chain. |
The chemical formula for the this compound is C74H124N4O56. elicityl-oligotech.com Various functionalized versions of this glycan are available for research purposes, including those with amine, azide, and biotin (B1667282) tags, facilitating its use in a range of biochemical and immunological assays. elicityl-oligotech.com
Historical Trajectories in Galili Antigen Research and its Foundational Discoveries
The journey to understanding the Galili antigen began with early observations of immunological reactions between different species. A pivotal moment in the history of this research was the identification of the alpha-Gal epitope as the primary target for natural human antibodies that cause hyperacute rejection in pig-to-primate xenotransplantation. nih.govcore.ac.uk
Dr. Uri Galili and his colleagues were instrumental in characterizing the anti-Gal antibody and its specificity for the α-galactosyl epitope in the 1980s. dntb.gov.uaucla.edu Their work established that this antibody is abundant in human serum, constituting about 1% of total immunoglobulins. nih.gov
A significant advancement in the field was the discovery of the role of the alpha-Gal epitope in a novel form of food allergy, known as alpha-Gal syndrome (AGS). frontiersin.org This syndrome, characterized by a delayed allergic reaction to red meat, was linked to IgE antibodies specific for the alpha-Gal epitope, often induced by tick bites. frontiersin.orgnih.gov This discovery expanded the clinical relevance of the Galili antigen beyond xenotransplantation.
The development of knockout pigs lacking the α1,3GT gene has been a major breakthrough in overcoming the hyperacute rejection barrier in xenotransplantation. nih.gov This genetic modification eliminates the expression of the alpha-Gal epitope on porcine cells, significantly reducing the immediate immune response upon transplantation into primates.
| Finding | Key Researchers/Contributors | Year/Period | Significance |
|---|---|---|---|
| Identification of the natural anti-α-galactosyl antibody in humans. | Uri Galili et al. | 1980s | Established the basis for understanding the immune response to the alpha-Gal epitope. dntb.gov.ua |
| Elucidation of the role of the alpha-Gal epitope in hyperacute xenograft rejection. | Multiple research groups | Late 1980s - 1990s | Identified the major immunological barrier to pig-to-human organ transplantation. core.ac.uknih.govfrontiersin.org |
| Discovery of alpha-Gal syndrome (red meat allergy). | Thomas Platts-Mills, Scott Commins et al. | 2000s | Linked the alpha-Gal epitope to a significant food allergy, broadening its clinical importance. nih.govthe-scientist.com |
| Development of α1,3GT knockout pigs. | Various research teams | 2000s | Provided a potential solution to overcome hyperacute rejection in xenotransplantation. nih.gov |
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Galα1-3[Galβ1-4GlcNAcβ1-3]4Galβ1-4Glc |
Origin of Product |
United States |
Structural Elucidation and Advanced Glycan Analysis of Galili Antigen Undecaose
Precise Structural Characterization of the Undecaose Moiety and its Glycosidic Linkages
The Galili antigen undecaose is a complex oligosaccharide with a defined structure. It consists of a terminal α-Gal epitope linked to a repeating poly-N-acetyllactosamine chain, which is in turn attached to a lactose (B1674315) unit at the reducing end. The complete chemical structure is Galα1-3(Galβ1-4GlcNAcβ1-3)4Galβ1-4Glc. elicityl-oligotech.combioglyco.com This structure comprises eleven monosaccharide units.
The core of the molecule is built upon a repeating disaccharide unit, N-acetyllactosamine (LacNAc), which consists of galactose (Gal) and N-acetylglucosamine (GlcNAc) joined by a β1-4 linkage. In the undecaose, four of these LacNAc units are linearly connected by β1-3 linkages. This poly-LacNAc chain is then linked to a glucose (Glc) molecule via a β1-4 linkage. The structure is capped with the immunodominant Galili epitope, where a terminal galactose residue is linked to the non-reducing end of the chain via an α1-3 glycosidic bond.
Table 1: Monosaccharide Composition and Glycosidic Linkages in this compound
| Monosaccharide Unit | Quantity | Linkage Type | Linked To |
| α-Galactose (α-Gal) | 1 | α1-3 | Penultimate β-Gal |
| β-Galactose (β-Gal) | 5 | β1-4 | GlcNAc or Glc |
| N-Acetylglucosamine (GlcNAc) | 4 | β1-3 | Subsequent β-Gal |
| Glucose (Glc) | 1 | N/A (Reducing End) | N/A |
Methodological Approaches for Comprehensive Glycan Structural Analysis
The unambiguous determination of a complex glycan structure like the this compound requires a combination of sophisticated analytical techniques. Each method provides complementary information, leading to a comprehensive structural portrait.
High-resolution NMR spectroscopy is a cornerstone technique for the de novo structural elucidation of carbohydrates. nih.gov It provides definitive information on the stereochemistry (α or β configuration) of the anomeric carbons and the specific linkage positions between monosaccharide units. nih.govnih.gov
For the this compound, one-dimensional (1D) ¹H NMR spectra can confirm the purity of the sample. bioglyco.com Two-dimensional (2D) NMR experiments are essential for detailed characterization.
Total Correlation Spectroscopy (TOCSY): This experiment identifies all the protons within a single monosaccharide's spin system, allowing for the assignment of individual sugar residues. nih.govnih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon, confirming the identity of the sugar rings and providing chemical shifts for both nuclei. nih.govnih.gov The anomeric region of the HSQC spectrum is particularly informative for determining the number and type of sugar residues.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space, providing crucial information about the glycosidic linkages. For example, a cross-peak between the anomeric proton (H-1) of one sugar and a proton on the linkage carbon (e.g., H-3 or H-4) of the adjacent sugar confirms the linkage position.
These NMR methods, used in concert, allow for the unambiguous assignment of the Galα1-3, Galβ1-4, and GlcNAcβ1-3 linkages that define the this compound.
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. bioglyco.com For large glycans, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are often employed. nih.gov
MS Analysis: A primary MS scan of the this compound confirms its molecular weight (1964.77 g/mol ) and, consequently, its monosaccharide composition (Hexose₆, HexNAc₄). bioglyco.com
MS/MS Fragmentation Analysis: In tandem MS (MS/MS), the isolated parent ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern reveals the sequence of the monosaccharides. Cleavage at the glycosidic bonds produces characteristic fragment ions (B, C, Y, and Z ions) that allow for the reconstruction of the entire oligosaccharide chain, confirming the linear sequence of the repeating LacNAc units and the terminal placement of the α-Gal epitope. nih.gov Chemical derivatization, such as permethylation, can be used to improve ionization efficiency and produce more predictable fragmentation patterns. nih.govnih.gov
HPLC is an essential tool for the purification and analysis of glycans from complex mixtures. nih.govnih.gov For polar molecules like oligosaccharides, HILIC is a particularly powerful variant of normal-phase chromatography. nih.gov
In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. nih.gov This creates a water-rich layer on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar glycans are retained longer, allowing for separation based on size, charge, and composition. HILIC can be used to isolate the this compound from other glycans in a biological sample or to profile the different glycan structures present. The separated fractions can then be collected for further analysis by MS or NMR. researchgate.net
Enzymatic sequencing provides an orthogonal approach to confirm linkage information obtained from NMR and MS. nih.gov This method uses exoglycosidases, which are enzymes that cleave specific terminal monosaccharides with defined linkage and stereochemistry.
To confirm the structure of the this compound, a panel of specific glycosidases would be used sequentially.
α-1,3-galactosidase: Treatment with this enzyme would specifically cleave the terminal α-linked galactose. Analysis of the reaction mixture by MS would show a mass loss corresponding to a single hexose (B10828440) residue, confirming the presence of the terminal α-Gal epitope.
β-1,4-galactosidase: Subsequent treatment would remove the β-1,4-linked galactose from the newly exposed LacNAc unit.
β-N-acetylglucosaminidase: This enzyme would then cleave the exposed GlcNAc residue.
By systematically digesting the oligosaccharide from the non-reducing end and analyzing the products at each step, the precise sequence and linkage types can be definitively confirmed.
Table 2: Comparison of Analytical Techniques for Glycan Analysis
| Technique | Primary Information Provided | Advantages |
| NMR Spectroscopy | Linkage position, anomeric configuration (α/β), ring conformation, 3D structure | Provides unambiguous structural detail without fragmentation |
| Mass Spectrometry | Molecular weight, monosaccharide composition, sequence | High sensitivity, suitable for complex mixtures and small sample amounts |
| HPLC/HILIC | Separation, purification, profiling, quantification | Excellent for resolving isomers and purifying glycans for further analysis |
| Enzymatic Sequencing | Linkage and monosaccharide confirmation | High specificity for validating particular structural features |
Investigations into the Influence of Underlying Glycan Core Structures on Alpha-Gal Epitope Presentation
The immunogenicity of the α-Gal epitope is not solely determined by the terminal trisaccharide but is also influenced by the underlying glycan structure on which it is presented. nih.gov The this compound represents one such structure, where the epitope is displayed on a long, linear poly-LacNAc chain.
The nature of the core structure can affect the epitope's presentation in several ways:
Density and Avidity: The presence of multiple α-Gal epitopes on a single glycoprotein (B1211001) or multiple chains, like the repeating units in the undecaose, can lead to a higher local density of the epitope. This increases the avidity of antibody binding, allowing for more stable immune complexes and potentially stronger downstream effector functions. nih.gov
Accessibility: The length and branching of the underlying glycan chain can influence the accessibility of the terminal α-Gal epitope to antibodies. A longer, more flexible chain might allow the epitope to be more prominently displayed, away from the protein or lipid surface to which it is attached.
Therefore, the undecaose structure provides a specific context for the presentation of the α-Gal antigen, and its extended, linear nature is a key factor in its interaction with the immune system.
Biosynthesis Pathways and Glycosyltransferase Mechanisms of Galili Antigens
Substrate Specificity and Catalytic Mechanisms of α1,3GT in Oligosaccharide Elongation
The catalytic activity of α1,3GT is highly specific, ensuring the correct formation of the α1,3-galactosidic bond. The enzyme exhibits stringent specificity for both its donor and acceptor substrates.
Donor Substrate Specificity: The primary donor substrate for α1,3GT is UDP-galactose. The enzyme shows a high degree of selectivity for this nucleotide sugar, with other UDP-sugars being poor substitutes. This specificity ensures that only galactose is transferred to the acceptor molecule.
Acceptor Substrate Specificity: The preferred acceptor substrate for α1,3GT is a terminal N-acetyllactosamine (Galβ1-4GlcNAc) residue. The enzyme recognizes the terminal galactose of the N-acetyllactosamine disaccharide and catalyzes the formation of the α1,3 linkage. The presence of a terminal Galβ1-4GlcNAc moiety on various glycoconjugates, including glycoproteins and glycolipids, allows for the widespread expression of the Galili antigen on the cell surfaces of mammals that express a functional α1,3GT gene.
The catalytic mechanism of α1,3GT involves a series of conformational changes in the enzyme upon binding of the substrates. The binding of UDP-Gal induces a conformational change that creates the binding site for the acceptor substrate. This ordered binding mechanism ensures that the acceptor binds only after the donor is in place, facilitating the efficient transfer of the galactose moiety.
| Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |
|---|---|---|---|
| UDP-Galactose | 0.12 | Not Reported | nih.gov |
| N-acetyllactosamine | 1.8 | Not Reported | nih.gov |
Genetic Basis and Transcriptional Regulation of α1,3GT Gene Expression
The expression of the Galili antigen is directly dependent on the presence and activity of the α1,3GT gene (GGTA1). In mammals that synthesize the Galili antigen, the GGTA1 gene is actively transcribed and translated into a functional α1,3GT enzyme. Conversely, in humans, apes, and Old World monkeys, the GGTA1 gene is an inactive pseudogene due to frameshift mutations. wikipedia.org
The transcriptional regulation of the GGTA1 gene is a complex process that can be influenced by various factors, including cellular activation and inflammatory stimuli. For instance, in endothelial cells, the expression of α1,3GT can be modulated by cytokines. Studies have shown that the levels of α1,3GT mRNA and enzyme activity can be downregulated in response to inflammatory mediators. This regulation occurs at both the transcriptional and post-transcriptional levels, indicating a sophisticated mechanism for controlling the expression of the Galili antigen in response to physiological cues.
The promoter region of the GGTA1 gene contains various regulatory elements that are recognized by transcription factors, which in turn control the rate of gene transcription. The presence of these regulatory sequences allows for cell-type-specific and stimulus-responsive expression of α1,3GT.
In Vitro Reconstruction and Recombinant Expression Systems for Galili Antigen Glycan Synthesis
The in vitro synthesis of Galili antigens, including the foundational trisaccharide, has been achieved through chemo-enzymatic approaches. These methods utilize a combination of chemical synthesis and enzymatic reactions to construct the desired oligosaccharide. A common strategy involves the use of a multi-enzyme system. For example, the synthesis of the Galα1-3Galβ1-4GlcNAc trisaccharide has been demonstrated using a system comprising β-1,4-galactosyltransferase and α-1,3-galactosyltransferase. nih.govresearchgate.net In such systems, simpler precursor molecules are sequentially modified by the enzymes to build the final product.
Recombinant expression systems have been instrumental in producing the necessary glycosyltransferases for these in vitro syntheses. The gene for α1,3GT has been successfully cloned and expressed in various host systems, including bacteria, yeast, and insect cells. nih.gov These recombinant systems allow for the large-scale production of active α1,3GT, which can then be purified and used for the enzymatic synthesis of Galili antigens.
For instance, recombinant α1,3GT has been used to modify the surface of cells and viruses to express the Galili epitope. This glycoengineering approach involves incubating the target cells or viruses with recombinant α1,3GT and the sugar donor UDP-Gal, leading to the de novo synthesis of α-gal epitopes on their surface glycans. nih.gov While the complete in vitro synthesis of the Galili antigen undecaose is a more complex undertaking, the principles established with the synthesis of the core trisaccharide provide a foundation for such efforts.
| Expression Host | Reported Yield/Activity | Advantages | Reference |
|---|---|---|---|
| Spodoptera frugiperda (Sf9) insect cells | ~2% of total cellular protein; 1000-fold higher specific activity than calf thymus | High-level expression of enzymatically active protein | nih.gov |
| Escherichia coli | High yield but often as inclusion bodies | Rapid growth, simple genetics | biorxiv.org |
| Pichia pastoris | Secreted, soluble enzyme | Eukaryotic post-translational modifications, high-density culture | biorxiv.org |
Immunological Recognition and Anti Gal Antibody Specificity
Characterization of Anti-Gal Antibodies and Their Immune Repertoires
Anti-Gal antibodies are the most abundant natural antibodies in humans, constituting approximately 1% of all immunoglobulins. nih.gov Their continuous production is thought to be stimulated by exposure to bacteria in the gastrointestinal tract that express α-Gal-like epitopes. nih.gov
Naturally occurring anti-Gal antibodies are found in several isotypes, including IgG, IgM, and IgA. oup.comnih.gov While maternal IgG anti-Gal can be found in newborns, the production of an individual's own anti-Gal antibodies begins in the first few months of life. wikipedia.org The polyclonal nature of the anti-Gal response is reflected in the wide range of isoelectric points, from 4.0 to 8.5. wikipedia.org
The distribution of IgG subclasses of anti-Gal antibodies is predominantly skewed towards IgG2. One study reported the IgG subclass distribution of purified anti-α-Gal antibodies to be 83% IgG2, 14% IgG1, 2% IgG3, and 1% IgG4. frontiersin.orgyoutube.com Another analysis showed a final preparation of IgG anti-αGal consisting of 76% IgG2 and 21% IgG1. nih.gov This predominance of the IgG2 subclass is a characteristic feature of the immune response to carbohydrate antigens. immunopaedia.org.za
While less common, anti-Gal antibodies of the IgE isotype have also been identified. nih.gov The production of anti-Gal IgE has been associated with allergic reactions, such as those to red meat and the monoclonal antibody cetuximab, both of which can carry α-Gal epitopes. nih.gov
| Isotype/Subclass | Relative Abundance/Function | Source(s) |
|---|---|---|
| IgG | Major isotype in serum, involved in secondary immune responses. | oup.comnih.gov |
| IgG1 | Present, but in lower proportions than IgG2. | nih.govfrontiersin.orgyoutube.com |
| IgG2 | The predominant IgG subclass for anti-Gal antibodies, characteristic of responses to carbohydrate antigens. | nih.govfrontiersin.orgyoutube.comimmunopaedia.org.za |
| IgG3 | Present in very low amounts. | nih.govfrontiersin.orgyoutube.com |
| IgG4 | Present in very low amounts. | nih.govfrontiersin.orgyoutube.com |
| IgM | Important in the initial immune response, efficient at activating complement. | oup.comnih.gov |
| IgA | Found in mucosal secretions, providing a first line of defense. | oup.comnih.gov |
| IgE | Associated with allergic reactions to α-Gal-containing substances. | nih.gov |
The binding of anti-Gal antibodies is highly specific to the terminal Galα1-3Gal disaccharide. nih.gov However, the complete trisaccharide epitope, Galα1-3Galβ1-4GlcNAc, is generally recognized with higher affinity. nih.gov Inhibition assays have demonstrated that a higher concentration of the disaccharide is required to achieve the same level of inhibition as the trisaccharide, indicating a stronger interaction with the larger epitope. nih.gov
The polyclonal nature of the anti-Gal response means that there is a repertoire of antibodies with slightly different specificities, recognizing various "facets" of the α-gal epitope. nih.gov This is influenced by an individual's blood group. For instance, individuals with blood group B, which has a structurally similar terminal galactose, produce lower titers of anti-Gal antibodies due to self-tolerance. nih.gov In individuals with blood groups A and O, a significant portion of what is traditionally considered anti-B antibody activity is actually from anti-Gal clones that cross-react with the B antigen. wikipedia.org
The specificity of anti-Gal antibodies is primarily directed at the terminal, non-reducing end of the glycan chain. The binding pocket of the antibody is relatively small, accommodating the terminal trisaccharide. nih.gov The presence of the N-acetylglucosamine (GlcNAc) residue at the third position reinforces the binding, likely through additional hydrogen bonds. nih.gov
The linkage of the terminal galactose is critical; a change in the anomeric linkage from α1-3 to other configurations abrogates binding, highlighting the narrow specificity of the antibody's binding pocket. nih.gov The presence of adjacent residues can influence the accessibility of the α-Gal epitope. For instance, sialic acid residues can "cap" the underlying glycan chains, masking the α-Gal epitope and preventing antibody binding. oup.com Enzymatic removal of these sialic acid residues can expose the epitope and allow for antibody recognition.
Structural studies of a monoclonal anti-Gal antibody (M86) in complex with the α-gal disaccharide have revealed a groove in the antibody's binding site where the Galα1-3Gal moiety binds through hydrogen bonds. wikipedia.org A germline-encoded tryptophan residue at position 33 of the heavy chain variable region (W33) has been identified as a key structural feature in many anti-α-Gal antibodies, directly contacting the antigen. nih.govmdpi.com This suggests a common structural basis for the recognition of the α-Gal epitope.
Cellular and Molecular Processes of Immune Response to Galili Antigens
The immune response to glycan antigens like the Galili antigen involves a complex interplay between antigen-presenting cells (APCs) and B lymphocytes, leading to the production of specific antibodies.
The presentation of glycan antigens does not follow the classical MHC class I or class II pathways for peptide antigens. nih.gov Glycan epitopes on glycoproteins or glycolipids are recognized by B cells directly through their B cell receptors (BCRs). wikipedia.org
When a glycoprotein (B1211001) is taken up by an APC, it is transported through the endocytic pathway and degraded into smaller fragments. frontiersin.org During this process, the glycan moieties can be altered or removed. frontiersin.org However, some glycopeptides containing intact or partially processed glycans can be loaded onto MHC class II molecules and presented to T cells. frontiersin.org The presence of the glycan can influence which peptides are generated and presented. nih.gov
For glycolipid antigens, presentation can occur via CD1 molecules, which are non-polymorphic, MHC class I-like molecules that specialize in presenting lipid and glycolipid antigens to T cells. immunology.org It is plausible that Galili antigens on glycolipids could be presented via this pathway.
B cells themselves are highly efficient APCs for antigens they recognize via their BCR. nih.gov Upon binding to the Galili antigen, the BCR-antigen complex is internalized. nih.govwikipedia.org Inside the B cell, the antigen is processed, and if it is a glycoprotein, peptides from the protein backbone can be loaded onto MHC class II molecules for presentation to helper T cells. nih.gov This T cell help is crucial for robust B cell activation and antibody production.
A significant proportion of human B cells, estimated to be as high as 1%, are capable of producing anti-Gal antibodies. wikipedia.orgconsensus.app These B cells are typically quiescent but can be rapidly activated upon encountering the Galili antigen. consensus.app
The activation of B cells by glycan antigens is a T-cell-dependent process. B cells that bind to the Galili antigen via their BCR internalize and process the antigen. wikipedia.org As described above, they present peptides from the protein carrier of the glycan to helper T cells. This interaction, along with co-stimulatory signals, leads to the activation of the B cell.
Immunomodulatory Properties of Galili Antigens within Host-Pathogen Interactions (Conceptual Frameworks)
The constant interaction between the human immune system and the α-Gal epitope, primarily through gut microbiota, has led to the evolution of a unique host-pathogen dynamic. frontiersin.orgnih.gov The resulting high levels of circulating anti-Gal antibodies in humans are not merely a defense mechanism against xenotransplantation rejection but also play a significant role in modulating immunity against various pathogens. frontiersin.orgnih.govwikipedia.org
One conceptual framework posits that anti-Gal antibodies function as a broad-spectrum, pre-emptive defense mechanism. Many pathogens, including bacteria, protozoa, and enveloped viruses, express α-Gal-like epitopes on their surfaces. researchoutreach.orgresearchgate.netnih.gov The naturally occurring anti-Gal IgG and IgM antibodies can bind to these pathogens, initiating a complement-mediated attack and facilitating their destruction by phagocytic cells. researchoutreach.orgnih.gov This suggests that the immune pressure from pathogens expressing α-Gal may have been a driving force in the evolutionary loss of the α1,3-galactosyltransferase gene in ancestors of Old World monkeys and humans. This framework positions the anti-Gal response as a form of innate-like immunity, providing protection against a wide array of infectious agents such as those causing malaria (Plasmodium), tuberculosis (Mycobacterium), and Chagas disease (Trypanosoma cruzi). researchoutreach.org
A second framework involves the concept of "allergic klendusity," where an allergic response provides immunity. nih.gov Sensitization to the α-Gal antigen can be induced by tick bites, as ticks introduce α-Gal-containing glycoproteins into the host via their saliva. nih.gov The subsequent development of anti-Gal IgE antibodies, which leads to α-Gal syndrome in some individuals, may also confer a protective advantage. nih.gov This IgE-mediated allergic response at the site of a future tick bite could lead to a rapid inflammatory reaction, potentially preventing the transmission of tick-borne pathogens like Borrelia (Lyme disease). researchoutreach.orgnih.gov
A third immunomodulatory framework involves harnessing the anti-Gal response for therapeutic benefit, particularly in vaccine development. The abundance of natural anti-Gal antibodies can be exploited to target vaccines to antigen-presenting cells (APCs). nih.govresearchgate.net By incorporating α-Gal epitopes onto vaccine antigens (e.g., for influenza or cancer), the vaccine can form immune complexes with circulating anti-Gal antibodies. nih.gov These complexes are then efficiently taken up by APCs, leading to a more robust and effective immune response against the target pathogen or tumor cell. nih.govresearchgate.net This strategy essentially converts the vaccine into a targeted delivery system, enhancing its immunogenicity.
Table 2: Conceptual Frameworks of Galili Antigen Immunomodulation
| Conceptual Framework | Mechanism of Action | Key Immune Components | Implication in Host-Pathogen Interaction |
| Pre-emptive Defense | Natural anti-Gal antibodies recognize and opsonize pathogens expressing α-Gal epitopes, leading to complement activation and phagocytosis. nih.gov | Natural IgG, IgM Anti-Gal Antibodies, Complement System | Provides broad-spectrum protection against a variety of bacteria, parasites, and viruses. researchoutreach.orgresearchgate.net |
| Allergic Klendusity | Tick bite-induced IgE sensitization to α-Gal leads to a rapid allergic reaction upon subsequent bites, potentially impeding pathogen transmission. nih.gov | IgE Anti-Gal Antibodies, Mast Cells, Basophils | May offer protection against tick-borne diseases. researchoutreach.org |
| Vaccine Enhancement | Incorporation of α-Gal epitopes into vaccines targets them to Antigen-Presenting Cells (APCs) via circulating natural anti-Gal antibodies. nih.gov | Natural IgG Anti-Gal Antibodies, APCs (e.g., Dendritic Cells) | Enhances the immunogenicity and efficacy of microbial and tumor vaccines. nih.govresearchgate.net |
Evolutionary Glycobiology and Comparative Genomics of Galili Antigens
Phylogenetic Distribution and Species-Specific Expression Patterns of the Alpha-Gal Epitope
The expression of the alpha-Gal epitope exhibits a clear and striking evolutionary pattern among mammals. nih.gov The α1,3GT gene, which is responsible for synthesizing the epitope, is active in most non-primate mammals, prosimians (like lemurs), and New World monkeys (platyrrhines). nih.govnih.govnih.gov Consequently, their cells, including fibroblasts, epithelial cells, and lymphoid cells, express a high density of alpha-Gal epitopes, estimated to be between 1x10⁶ to 3.5x10⁷ epitopes per cell. nih.gov
In stark contrast, the alpha-Gal epitope is absent in Old World monkeys (cercopithecoids), apes (hominoids), and humans, collectively known as catarrhines. nih.govnih.govyoutube.compbs.org This absence is a defining characteristic of this primate lineage and is the result of the evolutionary inactivation of the α1,3GT gene. nih.govnih.gov This differential expression creates a significant immunological division within the primate order. While New World monkeys have conserved the expression of the alpha-Gal epitope, it was suppressed in the ancestral lineages of Old World primates. nih.govpnas.org
The table below summarizes the distribution of the alpha-Gal epitope and the corresponding anti-Gal antibody across various mammalian groups.
| Group | Subgroup/Examples | Alpha-Gal Epitope Expression | Anti-Gal Antibody Production |
| Non-Primate Mammals | Marsupials, Placental Mammals (e.g., pigs, cows, mice) | Abundant | Absent |
| Primates | Prosimians (e.g., Lemurs) | Abundant | Absent |
| New World Monkeys (Platyrrhini) | Abundant | Absent | |
| Old World Monkeys (Cercopithecoidea) | Absent | Abundant | |
| Apes (Hominoidea) | Absent | Abundant | |
| Humans (Homo sapiens) | Absent | Abundant |
This table illustrates the reciprocal relationship between the expression of the alpha-Gal epitope and the production of anti-Gal antibodies across different mammalian lineages.
Evolutionary Inactivation Events of the α1,3GT Gene in Primate Lineages and Their Genetic Basis
The absence of the alpha-Gal epitope in catarrhine primates (Old World monkeys, apes, and humans) is due to the silencing of the α1,3-galactosyltransferase (GGTA1) gene. nih.govnih.gov This inactivation was not a single event but occurred separately in apes and Old World monkeys after their divergence. nih.govpnas.org This evolutionary event is estimated to have taken place approximately 20 to 28 million years ago. nih.govnih.govnih.gov
Genetic analysis of the non-functional α1,3GT pseudogene in humans and other catarrhines reveals the molecular basis for this inactivation. The silencing is primarily the result of frameshift mutations caused by single-base deletions. nih.govspandidos-publications.com These mutations introduce premature stop codons, leading to the synthesis of a truncated, non-functional protein. nih.govnih.govspandidos-publications.com
In humans, the α1,3GT pseudogene, located on chromosome 9, contains two point mutations that result in a frameshift and an early stop codon. nih.govspandidos-publications.com The chimpanzee genome shares these same two mutations. spandidos-publications.com Interestingly, the gorilla genome only features the first frameshift mutation, which is itself sufficient to generate a premature stop codon and inactivate the enzyme. spandidos-publications.com The presence of common mutations among various Old World monkey species further supports the timeline of this gene inactivation event occurring after the split from New World monkeys. nih.govspandidos-publications.com
The table below details the genetic basis for the inactivation of the α1,3GT gene in different primate lineages.
| Primate Lineage | α1,3GT Gene Status | Genetic Basis of Inactivation |
| New World Monkeys | Active | Functional gene, produces active α1,3GT enzyme. |
| Old World Monkeys | Inactive (Pseudogene) | Multiple frameshift mutations leading to premature stop codons. |
| Apes (Gorilla) | Inactive (Pseudogene) | A single frameshift mutation generates a premature stop codon. |
| Apes (Chimpanzee) | Inactive (Pseudogene) | Two point mutations result in a frameshift and a premature stop codon. |
| Humans | Inactive (Pseudogene) | Two point mutations result in a frameshift and a premature stop codon. nih.govspandidos-publications.com |
This table outlines the functional status and the specific genetic mutations responsible for the inactivation of the α1,3GT gene in catarrhine primates.
Hypothesized Selective Pressures Influencing the Conservation or Loss of Alpha-Gal Epitopes
The inactivation of the α1,3GT gene and the subsequent loss of the alpha-Gal epitope in ancestral catarrhines were likely driven by intense selective pressure from pathogens. nih.govnih.govnih.gov One leading hypothesis suggests that an ancient epidemic, caused by a pathogen endemic to the Eurasia-Africa landmass, selected for primate populations that lacked the alpha-Gal epitope. nih.govspandidos-publications.com Many pathogens, including viruses, bacteria, and protozoa, are known to possess alpha-Gal or similar structures on their surfaces. youtube.com
There are two main scenarios proposed for this selective pressure:
Immune Evasion by Pathogens: A pathogen with alpha-Gal on its surface could evade the immune system of a host that also expresses alpha-Gal, as the host would be immunologically tolerant to the epitope. In this context, primates with a mutated, inactive α1,3GT gene would not express alpha-Gal. youtube.com This would allow them to mount a robust immune response by producing anti-Gal antibodies that could effectively target and neutralize the pathogen without attacking their own cells. youtube.comnih.govresearchgate.net This newfound ability to fight the infection would confer a significant survival advantage. youtube.comresearchgate.net
Pathogen Docking Site: The alpha-Gal epitope on the host cell surface may have served as a receptor or docking site for a pathogen, facilitating infection. youtube.com Primates with an inactivated α1,3GT gene would lack this docking site, rendering them more resistant to infection. youtube.com
The geographical isolation of New World monkeys and lemurs may explain why they retained a functional α1,3GT gene, as they would not have been exposed to the same pathogens present in Africa and Eurasia. youtube.compbs.org The loss of alpha-Gal, however, may have come with an evolutionary trade-off. Studies in mice with a deleted Ggta1 gene showed enhanced resistance to bacterial sepsis but also experienced accelerated reproductive senescence. nih.gov Mathematical modeling suggests that in an environment with high exposure to virulent pathogens, the survival advantage would be a sufficient selective pressure to fix the loss-of-function mutation in the population. nih.gov
Methodological Developments and Experimental Paradigms for Galili Antigen Undecaose Research
Rational Design and Synthesis of Defined Galili Antigen Oligosaccharide Probes
The availability of structurally well-defined Galili antigen undecaose probes is fundamental for rigorous immunological and biological studies. Chemical and chemoenzymatic strategies have been pivotal in accessing these complex molecules.
The chemical synthesis of a large and complex oligosaccharide like the this compound presents significant challenges due to the need for precise control over stereochemistry at each glycosidic linkage and the installation of various protecting groups. The synthesis typically involves a convergent block assembly strategy, where smaller, pre-assembled oligosaccharide fragments are coupled together. This approach allows for the efficient construction of the final undecaose structure. Key considerations in the chemical synthesis include the selection of appropriate glycosyl donors and acceptors, activating reagents, and protecting group manipulations to ensure high yields and stereoselectivity. While specific details on the total synthesis of this compound are not extensively published, the principles of complex glycan assembly guide the potential synthetic routes.
Chemoenzymatic methods offer a powerful alternative to purely chemical synthesis, leveraging the high specificity of enzymes to create desired glycosidic linkages. This approach often combines chemical synthesis of a core oligosaccharide structure with subsequent enzymatic elongation. For the synthesis of Galili antigen-related structures, glycosyltransferases are key enzymes. For instance, a multi-enzyme system has been successfully used to synthesize the α-Gal trisaccharide epitope (Galα(1→3)Galβ(1→4)GlcNAc) on a soluble polymer support. nih.govresearchgate.net This system can include enzymes like β-1,4-galactosyltransferase and α-1,3-galactosyltransferase, along with enzymes for in situ regeneration of the sugar nucleotide donor, such as sucrose synthase and UDP-glucose-4-epimerase. nih.govresearchgate.net This strategy can be extrapolated for the stepwise elongation to achieve the full undecaose structure.
| Enzyme | Function in Galili Antigen Synthesis |
| β-1,4-Galactosyltransferase | Formation of the Galβ(1→4)GlcNAc linkage |
| α-1,3-Galactosyltransferase | Addition of the terminal α-Galactose residue |
| Sucrose Synthase | Regeneration of UDP-Glucose |
| UDP-glucose-4-epimerase | Conversion of UDP-Glucose to UDP-Galactose |
To be used as probes in biological assays, synthetic this compound must be functionalized with a linker or tag. nih.gov This allows for conjugation to proteins, surfaces (for microarrays), or reporter molecules. Common functionalization strategies involve introducing a terminal azide, amine, alkyne, or thiol group at the reducing end of the oligosaccharide. elicityl-oligotech.com These functional groups can then be used for various conjugation chemistries, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry) or maleimide chemistry. nih.gov For example, the this compound can be made available with various functionalizations like DBCO, thiol, maleimide, azide, amine, and alkyne linkers for conjugation. elicityl-oligotech.com These conjugated probes are essential for developing ELISAs, glycan arrays, and flow cytometry reagents to study antibody binding and cellular interactions. nih.gov
Development of Advanced Reagents and Analytical Tools for Glycan Detection and Quantification in Research Settings
The detection and quantification of complex glycans like the this compound require sensitive and specific analytical methods. Mass spectrometry (MS) has become an indispensable tool in glycomics. nih.govthermofisher.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are widely used for the analysis of released glycans. nih.gov Coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), these methods can provide detailed structural information and quantification of different glycoforms. nih.govthermofisher.com For quantitative analysis, stable isotope labeling strategies can be employed. frontiersin.org
| Analytical Technique | Application in this compound Research |
| MALDI-TOF MS | High-throughput profiling and quantification of released glycans. nih.gov |
| ESI-MS | Structural characterization and sequencing of glycans, often coupled with LC. nih.gov |
| HPLC | Separation of glycan isomers and purification of synthetic oligosaccharides. thermofisher.com |
Bioinformatic and Glycoinformatic Approaches for Large-Scale Glycan Data Analysis and Prediction
The large and complex datasets generated from glycomic analyses necessitate the use of specialized bioinformatic and glycoinformatic tools. creative-proteomics.comnih.gov Software such as GlycoWorkbench allows for the manual and semi-automated annotation of mass spectra of glycans, aiding in their structural elucidation. nih.govmdpi.com Databases like GlyTouCan serve as repositories for glycan structures, providing a reference for newly identified glycans. creative-proteomics.com For large-scale quantitative glycomics studies, various software tools have been developed to automate data processing, including peak alignment, normalization, and statistical analysis. frontiersin.orgportlandpress.com These tools are crucial for identifying changes in the glycome associated with different biological states or in response to specific stimuli. Predictive modeling approaches can also be used to forecast potential glycosylation sites on proteins and to model the interactions between glycans and glycan-binding proteins.
Conceptual Applications and Future Directions in Galili Antigen Glycobiology
Research into Glycan Engineering Strategies in Xenotransplantation Models for Attenuating Immunogenicity (e.g., gene knockout models)
The single greatest obstacle to successful pig-to-human xenotransplantation is the hyperacute rejection of the donor organ. nih.gov This rapid and destructive immune response is initiated when pre-existing human anti-Gal antibodies bind to the abundant alpha-Gal epitopes on the pig vascular endothelium, activating the complement cascade and leading to massive thrombosis and cell death. nih.govfrontiersin.org
The primary strategy to circumvent this barrier involves genetic engineering of the source animal. The development of pigs with a targeted disruption—or "knockout"—of the α1,3-galactosyltransferase (GGTA1) gene has been a landmark achievement. nih.govwikipedia.org These GGTA1-knockout (GTKO) pigs are incapable of synthesizing the alpha-Gal epitope, effectively eliminating the target for hyperacute rejection. nih.govfrontiersin.orgarvojournals.org
While GTKO organs successfully evade hyperacute rejection, subsequent immune challenges remain. The human immune system can still mount a response against other non-Gal carbohydrate antigens (e.g., Neu5Gc, SDa) and protein incompatibilities, leading to a slower acute humoral rejection. nih.govfrontiersin.orgnih.gov This has spurred the creation of multi-gene-edited pigs, which, in addition to the GGTA1 knockout, feature knockouts of other key glycan-producing genes and the insertion of human genes that regulate the complement system and coagulation pathways. nih.govfrontierspartnerships.orgresearchgate.net Studies using GTKO and multi-gene-edited porcine organs in non-human primate and human decedent models have demonstrated significantly prolonged graft survival, paving the way for clinical trials. frontiersin.orgwikipedia.orgnih.gov
| Genetic Modification Strategy | Purpose | Outcome in Xenotransplantation Models |
| GGTA1 Gene Knockout (GTKO) | To eliminate the synthesis of the alpha-Gal (Galα1-3Gal) epitope. nih.govnih.gov | Prevents hyperacute rejection mediated by anti-Gal antibodies. frontiersin.orgnih.gov |
| Multi-Glycan Gene Knockout (e.g., TKO) | To eliminate additional immunogenic carbohydrate antigens like Neu5Gc and SDa. nih.govfrontierspartnerships.org | Reduces the risk of delayed acute humoral rejection. nih.govfrontiersin.org |
| Human Transgene Insertion | To express human complement-regulatory proteins (e.g., CD46, CD55) and anti-coagulant proteins. wikipedia.org | Helps to control inflammation and coagulation pathways that contribute to graft rejection. |
Exploration of Glycan-Based Biomolecular Probes and Affinity Reagents for Research Diagnostics
The highly specific and high-affinity interaction between the Galili antigen and anti-Gal antibodies has been harnessed to create a variety of valuable tools for research and diagnostics. These reagents are essential for detecting the presence of the alpha-Gal epitope on cells and tissues and for quantifying the anti-Gal antibody response in individuals.
Monoclonal antibodies are a cornerstone of this toolkit. By immunizing GTKO mice, which lack tolerance to alpha-Gal, researchers have developed highly specific monoclonal antibodies such as M86 (an IgM) and 27H8 (an IgG1). frontiersin.orgnih.govnih.gov These antibodies are employed in a wide range of immunoassays, including ELISA, immunohistochemistry, and flow cytometry, to identify alpha-Gal expression. nih.gov
Affinity chromatography is another key application. Columns containing synthetic alpha-Gal oligosaccharides are used to isolate and purify anti-Gal antibodies from human serum with high specificity. mdpi.comnih.gov The purified antibodies can then be characterized or conjugated to reporter molecules like horseradish peroxidase (HRP) for use as detection reagents. mdpi.com
Perhaps the most powerful high-throughput tool is the glycan microarray. These arrays consist of hundreds of different, structurally defined glycans, including various forms of the Galili antigen, immobilized on a solid surface. nih.govnih.govbiorxiv.org They allow for detailed profiling of the binding specificity of antibodies and other glycan-binding proteins, revealing subtle differences in recognition and cross-reactivity that are crucial for understanding the immune response in xenotransplantation and AGS. nih.gov These diagnostic tools are clinically relevant for quantifying the level of alpha-Gal-specific IgE in the serum of patients suspected of having Alpha-Gal Syndrome. researchgate.net
| Reagent/Tool | Principle of Operation | Applications |
| Monoclonal Antibodies (e.g., M86, 27H8) | Highly specific antibodies generated in GTKO mice that recognize the alpha-Gal epitope. frontiersin.orgnih.gov | ELISA, Western blot, immunohistochemistry, flow cytometry for alpha-Gal detection. nih.gov |
| Affinity Chromatography | Uses immobilized synthetic alpha-Gal epitopes to capture and purify anti-Gal antibodies from complex mixtures like serum. mdpi.com | Isolation of specific anti-Gal isotypes for research and characterization. mdpi.comnih.gov |
| Glycan Microarrays | High-throughput platform with hundreds of immobilized glycans to probe the binding specificity of antibodies. biorxiv.org | Profiling anti-Gal antibody specificity, comparing human vs. animal models, identifying cross-reactivity. nih.govnih.gov |
| Enzyme-Conjugated Antibodies | Purified anti-Gal antibodies linked to reporter enzymes (e.g., HRP) for signal generation in immunoassays. mdpi.com | Development of diagnostic ELISA kits for quantifying anti-Gal antibodies. |
Identification of Unanswered Questions and Emerging Research Avenues for Complex Galili Antigen Undecaose Structures
Despite significant progress, many questions surrounding the Galili antigen remain, particularly concerning the biological relevance of larger, more complex glycan structures like the undecaose. Research is moving beyond the foundational Galα1-3Gal epitope to explore new frontiers.
One major unanswered question is the precise nature of the initial stimulus for anti-Gal antibody production. While gut microbes are the leading candidates, the specific bacterial glycan structures that mimic the Galili antigen and drive this robust immune response are not fully defined. frontiersin.orgnih.gov Similarly, the exact mechanism for the delayed onset of symptoms in Alpha-Gal Syndrome remains elusive. clevelandclinic.org
For xenotransplantation, a critical research avenue is the comprehensive identification of all non-Gal xenoantigens that contribute to chronic rejection of GTKO organs. frontiersin.orgnih.gov Overcoming this next immunological hurdle is essential for achieving long-term graft survival and will likely require even more sophisticated genetic engineering of donor animals. frontierspartnerships.orgeujtransplantation.com
Excitingly, researchers are now exploring ways to turn the potent anti-Gal immune response from a foe into a friend. Emerging therapeutic strategies include:
Cancer Immunotherapy: Intratumoral injection of alpha-Gal glycolipids causes them to insert into the membranes of cancer cells. The patient's own anti-Gal antibodies then bind to these epitopes, marking the tumor cells for destruction by the immune system and turning the tumor into an in situ vaccine. nih.govnih.govmdpi.com
Enhanced Vaccine Efficacy: The immunogenicity of viral and microbial vaccines (e.g., for influenza) can be dramatically increased by engineering them to express alpha-Gal epitopes. frontiersin.org The natural anti-Gal antibody then acts as a natural adjuvant, targeting the vaccine to antigen-presenting cells for a more robust T-cell and B-cell response. nih.govnih.gov
Tissue Regeneration: Pre-clinical studies suggest that applying alpha-Gal nanoparticles to wounds can harness the anti-Gal antibody to recruit macrophages, potentially accelerating healing and tissue repair. nih.govresearchgate.net
Future research will need to delve deeper into the fine specificity of the anti-Gal response, clarifying how the context of the glycan's presentation (e.g., on different protein or lipid scaffolds) and the roles of different antibody isotypes contribute to either pathology or protection. nih.govfrontiersin.org
Q & A
Q. What bioinformatics approaches are critical for analyzing evolutionary conservation patterns of α-Gal synthase across mammalian species?
- Methodological Answer : Perform maximum likelihood phylogenetic analysis of GGTA1 gene sequences combined with positive selection detection using CodeML/PAML suites. Cross-reference with glycan microarray data from diverse species .
Key Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., variable anti-Gal titers in COVID-19 severity studies ), apply meta-regression to account for covariates like age and comorbidities.
- Experimental Design : For therapeutic applications, use syngeneic tumor models injected with α-gal glycolipid micelles to study in situ epitope expression .
- Ethical Compliance : Follow institutional guidelines for xenotransplant studies, including anti-Gal antibody monitoring in human trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
